Cas no 1369855-22-0 (1-Bromo-3-ethyl-2-isopropoxybenZene)
1-Bromo-3-ethyl-2-isopropoxybenZene Chemical and Physical Properties
Names and Identifiers
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- MFCD28356530
- 1-Bromo-3-ethyl-2-isopropoxybenZene
- 1369855-22-0
- SCHEMBL12514817
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- Inchi: 1S/C11H15BrO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h5-8H,4H2,1-3H3
- InChI Key: WZNYBWRTGSQDDL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(CC)=C1OC(C)C
Computed Properties
- Exact Mass: 242.03063g/mol
- Monoisotopic Mass: 242.03063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
1-Bromo-3-ethyl-2-isopropoxybenZene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608708-250mg |
1-Bromo-3-ethyl-2-isopropoxybenzene; . |
1369855-22-0 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB608708-1g |
1-Bromo-3-ethyl-2-isopropoxybenzene; . |
1369855-22-0 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB608708-5g |
1-Bromo-3-ethyl-2-isopropoxybenzene; . |
1369855-22-0 | 5g |
€2218.40 | 2024-07-19 |
1-Bromo-3-ethyl-2-isopropoxybenZene Suppliers
1-Bromo-3-ethyl-2-isopropoxybenZene Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-Bromo-3-ethyl-2-isopropoxybenZene
Recent Advances in the Application of 1-Bromo-3-ethyl-2-isopropoxybenzene (CAS: 1369855-22-0) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-3-ethyl-2-isopropoxybenzene (CAS: 1369855-22-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic bromide derivative serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel drug candidates. Recent studies have highlighted its role in facilitating key coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, which are pivotal for constructing biologically active scaffolds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Bromo-3-ethyl-2-isopropoxybenzene as a precursor in the synthesis of kinase inhibitors. The research team utilized this compound to introduce the ethyl-isopropoxybenzene moiety into a lead compound, resulting in improved binding affinity to target kinases. The study reported a 40% increase in inhibitory activity compared to previous analogs, underscoring the structural advantages conferred by this intermediate.
In the realm of radiopharmaceuticals, researchers at MIT have recently employed 1-Bromo-3-ethyl-2-isopropoxybenzene (1369855-22-0) as a labeling precursor for positron emission tomography (PET) tracers. The compound's bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling efficient radiolabeling. This application was detailed in a 2024 Nature Communications paper, which reported successful imaging of tumor-associated inflammation in preclinical models using the derived tracer.
From a safety and pharmacokinetic perspective, recent toxicological assessments of 1-Bromo-3-ethyl-2-isopropoxybenzene have provided valuable data for pharmaceutical development. A 2023 regulatory submission to the FDA included comprehensive metabolic studies showing favorable hepatic clearance profiles when this compound is used as an intermediate in drug synthesis. These findings address previous concerns about potential bioaccumulation of brominated aromatic compounds.
The commercial availability of 1-Bromo-3-ethyl-2-isopropoxybenzene (CAS: 1369855-22-0) has expanded significantly in the past year, with multiple suppliers now offering GMP-grade material. This development, coupled with improved synthetic protocols published in Organic Process Research & Development, has reduced production costs by approximately 30% while maintaining high purity standards (>99.5%). These advancements are expected to further accelerate its adoption in pharmaceutical manufacturing.
Looking forward, computational chemistry studies predict several promising derivatives of 1-Bromo-3-ethyl-2-isopropoxybenzene that could exhibit enhanced biological activity. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) suggest that modifications at the isopropoxy position may yield compounds with improved blood-brain barrier penetration, potentially opening new avenues for central nervous system drug development.
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